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Compound of Interest

Compound Name: Pravastatin lactone

Cat. No.: B020420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of pravastatin from its

precursor, compactin. The primary focus is on the biotechnological conversion, which

represents the core industrial methodology. This document details the underlying biochemical

pathways, provides comprehensive experimental protocols derived from established literature,

and presents key quantitative data to facilitate comparison and understanding.

Introduction: The Strategic Hydroxylation of
Compactin
Pravastatin is a leading statin drug used to lower cholesterol by inhibiting the 3-hydroxy-3-

methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.

[1] Unlike its precursor compactin (also known as ML-236B), which is produced via

fermentation by fungi such as Penicillium citrinum, pravastatin possesses a hydroxyl group at

the C-6β position.[1][2] This structural modification enhances its tissue selectivity and

therapeutic profile.

The industrial synthesis of pravastatin is a notable example of biotransformation, where a

stereoselective microbial hydroxylation converts compactin into the active drug.[2][3] This

process was developed to overcome the challenges and instability associated with purely

chemical synthesis routes. The conversion is catalyzed by specific cytochrome P450 (CYP)

monooxygenase enzymes found in various microorganisms.[2][4][5]
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The Core Transformation: From Compactin to
Pravastatin
The fundamental reaction is the stereoselective hydroxylation of the compactin molecule at the

C-6 position. This conversion transforms compactin into 6β-hydroxy-compactin, which is

pravastatin. The reaction requires a source of oxygen and a biological reducing agent, typically

NADPH.

Figure 1: Chemical conversion of compactin to pravastatin lactone.

Biocatalytic Methodologies
The conversion of compactin to pravastatin is almost exclusively achieved through biocatalysis,

utilizing whole-cell fermentation or isolated enzyme systems. Several microorganisms have

been identified and engineered for this purpose.

3.1 Key Microbial Systems

Streptomyces carbophilus: This bacterium is the traditional and industrially established

choice for the bioconversion of compactin.[1][2][5] It contains a cytochrome P450

monooxygenase system (P450sca) that effectively hydroxylates compactin.[2][4] The

process typically involves a two-step fermentation: first, Penicillium citrinum produces

compactin, which is then purified and fed to a S. carbophilus culture.[2][6]

Actinomadura sp.: A strain of Actinomadura (2966) has been shown to convert compactin to

pravastatin with high efficiency (65-78% conversion).[7] Studies using cell-free extracts

suggest its hydroxylase system differs from the typical cytochrome P450 system, as it is not

inhibited by carbon monoxide (CO) and appears to be constitutive, meaning it does not

require induction by the substrate.[8][9]

Engineered Penicillium chrysogenum: To overcome the inefficiencies of a two-step process,

a single-step fermentative method has been developed.[2] This involves genetically

reprogramming the fungus P. chrysogenum by introducing the entire compactin biosynthetic

pathway along with an engineered cytochrome P450 hydroxylase (from Amycolatopsis

orientalis).[2] This approach enables the direct production of pravastatin in a single

fermentation, achieving titers greater than 6 g/L.[2]
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General Bioconversion Workflow

1. Inoculum Preparation
(e.g., Streptomyces sp.)

2. Fermentation & Growth
(Production Medium)

3. Compactin Feeding
(Batch or Fed-Batch)

4. Bioconversion
(Hydroxylation at C-6)

5. Broth Extraction
(e.g., Ethyl Acetate)

6. Purification
(Chromatography)

Pravastatin Lactone

Click to download full resolution via product page

Figure 2: Generalized workflow for the microbial production of pravastatin.

Experimental Protocols
The following sections provide generalized experimental methodologies based on published

research. These should be adapted and optimized for specific strains and laboratory

conditions.

4.1 Protocol 1: Whole-Cell Bioconversion of Compactin

This protocol describes a typical fed-batch process using a Streptomyces species.

Inoculum Preparation:
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Prepare a seed culture of Streptomyces sp. in a suitable medium (e.g., containing

glucose, soya bean meal, and mineral salts).[10]

Incubate at 28-30°C with agitation (e.g., 250 rpm) for 48-72 hours.[8]

Production Fermentation:

Inoculate the production fermenter containing the main culture medium. The medium may

consist of glucose (15-23 g/L), soya bean meal (25-38 g/L), cottonseed meal (2-4 g/L),

corn steep liquor (5-8 g/L), NaCl (5-6 g/L), and CaCO₃ (2-3 g/L).[10]

Maintain fermentation conditions: pH between 7.3-8.0, and temperature at 25-30°C.[10]

Compactin Feeding:

After an initial growth phase (e.g., 24 hours), begin feeding a sterile solution of compactin

(sodium salt form is preferred).

Employ an intermittent or continuous feeding strategy to maintain the compactin

concentration in a target range (e.g., 300-900 µg/mL) to maximize conversion and

minimize toxicity.[10][11]

Monitoring and Harvest:

Monitor the concentrations of compactin and pravastatin regularly using High-Performance

Liquid Chromatography (HPLC).[8]

The bioconversion is typically linear over many hours.[7] Harvest the broth after a

significant portion of the compactin has been converted (e.g., 24-48 hours of feeding).[11]

Extraction and Purification:

Acidify the fermentation broth to a pH of ~3 to convert pravastatin to its lactone form.[12]

Extract the pravastatin lactone using an organic solvent such as ethyl acetate.[12]

Purify the crude extract using adsorption chromatography or crystallization to yield high-

purity pravastatin lactone.[12]
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4.2 Protocol 2: Cell-Free Enzymatic Conversion

This protocol is based on studies with Actinomadura sp. and is suitable for in-vitro

characterization of the hydroxylase activity.[8]

Preparation of Cell-Free Extract:

Harvest microbial cells from a culture by centrifugation.

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.5).

Resuspend the cells in the same buffer and lyse them using a French press or sonication.

Centrifuge the lysate at high speed to remove cell debris, retaining the supernatant as the

cell-free extract.[9]

Enzymatic Reaction:

Prepare a reaction mixture in a total volume of ~220 µL containing:

Cell-free extract: 160 µL

Compactin solution: to a final concentration of 0.23 mM

NADPH solution: to a final concentration of 0.26 mM[9]

For the Actinomadura hydroxylase, cofactors such as ATP, ascorbate, and Mg²⁺ may

stimulate activity.[8]

Incubate the mixture at 30°C with agitation for 60 minutes.[8][9]

Analysis:

Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

Analyze the formation of pravastatin from compactin using HPLC with UV detection at 238

nm.[13]
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Quantitative Data Summary
The efficiency of pravastatin synthesis varies significantly with the chosen biocatalyst and

process conditions.

Table 1: Comparison of Microbial Systems for Pravastatin Production

Microorganism
/System

Key Enzyme(s)
Typical Yield /
Titer

Key
Characteristic
s

Source(s)

Streptomyces

carbophilus

P450sca

(CYP105A3)

~70% conversion

yield

Traditional two-

step industrial

process.[2]

[2][14]

Actinomadura

sp. 2966

Novel

Hydroxylase

65-78%

conversion

Constitutive

enzyme, not a

typical P450

system.[8]

[7][8]

Streptomyces sp.

Y-110

Cytochrome

P450

1000 mg/L

pravastatin from

2000 mg/L

compactin

Optimized with

intermittent

feeding.[11]

[11]

Engineered P.

chrysogenum

CYP105AS1

(mutant)

> 6 g/L

pravastatin

Single-step

fermentation;

high

stereoselectivity.

[2]

[2]

Table 2: Kinetic Parameters of Compactin Hydroxylating Enzymes
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Enzyme
Source
Organism

K_m (µM)
k_cat
(min⁻¹)

K_d (µM) Source(s)

CYP105D7
Streptomyces

avermitilis
39.1 ± 8.8 1.12 ± 0.09 17.5 ± 3.6 [15]

P450sca-1
Streptomyces

carbophilus
179 - - [4]

P450sca-2
Streptomyces

carbophilus
229 - - [4]

Table 3: Optimized Bioconversion Parameters

Parameter Optimal Value Organism Context Source(s)

Temperature 30°C
Actinomadura sp.

(cell-free)
[8]

pH 7.5
Actinomadura sp.

(cell-free)
[8]

Compactin Conc. 300-900 µg/mL
Streptomyces

carbophilus
[10]

Glucose Conc. 15-23 g/L
Streptomyces

carbophilus
[10]

Enzyme Engineering for Enhanced Stereoselectivity
A significant challenge in the biocatalytic synthesis of pravastatin is controlling the

stereochemistry of the hydroxylation. Wild-type enzymes, such as CYP105AS1 from A.

orientalis, naturally produce the unwanted epimer, 6-epi-pravastatin.[16][17]

To overcome this, enzyme engineering via directed evolution and computation-aided design

has been employed. By introducing specific mutations into the enzyme's active site (e.g., I95T,

A180V, L236I in P450pra), the binding orientation of compactin is altered.[16][17] This

reorientation favors the hydroxylation that produces the pharmacologically active pravastatin.

Further computational optimization has led to variants of CYP105AS1 that provide >99%
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stereoselectivity for pravastatin, completely eliminating the formation of the 6-epi-pravastatin

byproduct.[17][18][19]

Enzyme Engineering to Invert Stereoselectivity

Wild-Type Enzyme (e.g., CYP105AS1) Engineered Enzyme (e.g., P450prava)

Active Site

6-epi-Pravastatin
(Major Product)

Pravastatin
(Minor Product)

Compactin

Favored Binding
Orientation

Mutated
Active Site

Pravastatin
(Major Product, >99%)

6-epi-Pravastatin
(Trace/Eliminated)

Compactin

Forced Binding
Orientation

Click to download full resolution via product page

Figure 3: Logic diagram of enzyme engineering for pravastatin synthesis.

Conclusion
The synthesis of pravastatin lactone from compactin is a cornerstone of industrial

biotechnology. While traditional two-step fermentation processes using Streptomyces

carbophilus have been successful, the field is advancing toward more efficient and cost-

effective single-step fermentations. This progress is driven by the discovery of novel

hydroxylases and, most significantly, by the power of enzyme engineering. By rationally

designing and evolving cytochrome P450 enzymes, researchers have achieved near-perfect

stereoselectivity and high titers, paving the way for the next generation of statin manufacturing

processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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compactin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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